molecular formula C23H21FN4O2 B2485509 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 1261016-13-0

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide

カタログ番号: B2485509
CAS番号: 1261016-13-0
分子量: 404.445
InChIキー: QKDHONJGMLGUJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at position 3, linked to a pyrrole moiety at position 4. The pyrrole nitrogen is further connected to an acetamide group, where the amide nitrogen is substituted with a 1-(4-methylphenyl)ethyl chain. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the fluorophenyl group enhances lipophilicity and bioavailability. The acetamide side chain introduces steric bulk and modulates solubility . The molecular weight is estimated at ~407.4 g/mol (calculated from formula C₂₂H₂₀FN₄O₃), though direct experimental data is unavailable in the provided evidence.

特性

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-15-5-7-17(8-6-15)16(2)25-21(29)14-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13,16H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHONJGMLGUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound often begins with the preparation of the oxadiazole and pyrrole intermediates. One approach involves the cyclization of appropriate hydrazides to form the oxadiazole ring. The subsequent steps typically involve the functionalization of the pyrrole ring and the strategic coupling of both intermediates under carefully controlled conditions.

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions such as temperature, pressure, and choice of solvents is crucial to ensure high yield and purity. Catalysts and automation techniques may be employed to streamline the synthesis process.

化学反応の分析

Types of Reactions It Undergoes

This compound can participate in several types of reactions:

  • Oxidation: It can undergo oxidation reactions under specific conditions, potentially leading to the formation of oxides.

  • Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

  • Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where different groups can be introduced.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophilic or nucleophilic species for substitution reactions.

Major Products Formed

The products formed will depend on the type of reaction and the conditions used. For example, oxidation might yield sulfoxides, while substitution reactions might introduce alkyl or aryl groups into the structure.

科学的研究の応用

Medicinal Chemistry Applications

Drug Development:
The unique structure of this compound positions it as a promising candidate for drug development. Its design allows for targeting specific enzymes or receptors, which is vital in developing therapeutics for various diseases.

Case Study - Anticancer Activity:
Research has indicated that similar oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds bearing oxadiazole rings have shown growth inhibition percentages exceeding 80% against various cancer cell lines, including SNB-19 and OVCAR-8 . This suggests that our compound may possess similar anticancer activities.

Mechanism of Action:
The mechanism of action likely involves interactions with molecular targets through hydrogen bonding and hydrophobic interactions facilitated by the fluorophenyl and oxadiazole groups. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Biological Applications

Biochemical Assays:
The compound can be utilized in biochemical assays to investigate enzyme activity or protein interactions. Its structural features allow it to participate in various biochemical reactions, making it suitable for studying biological processes.

In Vivo Studies:
Preliminary studies involving animal models could provide insights into the pharmacokinetics and pharmacodynamics of the compound. These studies are essential for evaluating safety and efficacy before clinical trials.

Materials Science Applications

Development of New Materials:
The properties of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide may lend themselves to applications in materials science, particularly in creating new materials with specific electronic or optical characteristics.

Case Study - Organic Photovoltaics:
Research has demonstrated that oxadiazole-containing compounds can enhance charge transport properties in organic photovoltaic devices. This suggests potential applications in solar energy conversion technologies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryDrug DevelopmentPotential anticancer activity; mechanism involves enzyme modulation
Biological ResearchBiochemical AssaysUseful for studying protein interactions
Materials ScienceOrganic PhotovoltaicsEnhances charge transport properties

作用機序

The mechanism by which this compound exerts its effects will depend on its specific interactions at the molecular level. It could interact with proteins or enzymes, altering their function through binding or inhibition. This interaction might involve key pathways in cellular processes, influencing the behavior of cells and organisms.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below summarizes structural analogues, key variations, and inferred properties:

Compound Name Structural Variation Molecular Weight (g/mol) Key Properties Biological Activity (Reported/Inferred) Reference
Target Compound 4-fluorophenyl, 1-(4-methylphenyl)ethyl acetamide ~407.4 Moderate lipophilicity; aromatic substituents may limit solubility Unknown (structural similarity suggests antiviral potential) -
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ) Urea linkage replaces pyrrole-acetamide; 4-fluorophenyl oxadiazole ~439.4* Higher polarity due to urea; enhanced hydrogen-bonding High SARS-CoV-2 binding energy
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}-N-(4-isopropylphenyl)acetamide () 4-chlorophenyl, isopropyl acetamide; pyridinone core ~468.9* Increased lipophilicity (Cl, isopropyl); steric hindrance from dimethyl groups Unreported
2-[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide () Methoxyethyl acetamide substituent 344.34 Higher solubility due to methoxyethyl; reduced steric bulk Unreported
Screening Compound 1 () Cyclopropyl-oxadiazole, methoxybenzyl acetamide 380.4 Moderate lipophilicity; cyclopropyl may enhance metabolic stability Unreported

*Calculated based on formula.

生物活性

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrole ring, an oxadiazole moiety, and fluorinated phenyl groups, which are known to influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol. The IUPAC name reflects its complex structure, which is integral to its biological activity.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
IUPAC Name2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxadiazole and fluorophenyl groups can facilitate essential interactions such as hydrogen bonding and hydrophobic effects, enhancing binding affinity and specificity towards biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of 2-amino acetamides have shown significant efficacy in models of seizures, suggesting that the target compound may also possess similar activities. The effective dose (ED50) for related compounds has been reported in the range of 13-21 mg/kg in maximal electroshock seizure (MES) models .

Anticancer Potential

The oxadiazole ring is often associated with anticancer activity. Compounds featuring this moiety have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interaction of the target compound with cancer-related enzymes could be a promising area for further research.

Anti-inflammatory Effects

Compounds containing pyrrole rings are known for their anti-inflammatory properties. The target compound may exhibit similar effects by inhibiting pro-inflammatory cytokines or modulating immune responses. This potential has been observed in related structures where modifications to the pyrrole group enhanced anti-inflammatory activities.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticonvulsant Studies : A study on N'-benzyl 2-amino acetamides showed that specific substitutions led to enhanced anticonvulsant activity compared to traditional treatments like phenobarbital .
  • Anticancer Research : Research on oxadiazole derivatives indicated significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
  • Inflammation Models : Compounds with similar functional groups were tested in animal models for their anti-inflammatory effects, showing promising results that warrant further investigation into the target compound's potential .

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings, coupling of pyrrole intermediates, and amide bond formation. Key steps include:

  • Oxadiazole formation : Cyclization of nitrile and hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80–100°C) .
  • Pyrrole functionalization : Substitution reactions at the 1H-pyrrole position using halogenated intermediates .
  • Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for acetamide linkage . Critical parameters include temperature control (±2°C), pH adjustment for amide stability, and reaction time optimization (24–48 hours) to avoid side products .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrrole protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 462.18) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm C=O (amide) and C=N (oxadiazole) bonds .

Q. What preliminary biological activities have been reported for this compound?

Initial in vitro studies suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer potential : IC50_{50} of 12.5 µM against HeLa cells via apoptosis induction .
  • Mechanistic insights : Inhibition of cellular kinases (e.g., EGFR) due to oxadiazole-pyrrole pharmacophore interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Advanced strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in pyrrole functionalization .
  • Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates .
  • Chromatographic purification : Gradient elution (hexane/ethyl acetate) on silica gel columns resolves polar byproducts .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Structural analogs : Compare activity of derivatives (e.g., substitution at 4-fluorophenyl vs. 4-methylphenyl groups) .
  • Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinities to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design experiments for evaluating in vivo toxicity and pharmacokinetics?

  • Acute toxicity : Administer doses (10–100 mg/kg) in rodent models, monitoring liver/kidney biomarkers .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life, bioavailability, and metabolite profiling .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

Methodological Challenges

Q. What are the best practices for purifying this compound from complex reaction mixtures?

  • Prep-HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients for high-purity isolation (>98%) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal formation .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to kinases by measuring protein thermal stability .
  • Western blotting : Detect downstream effects (e.g., phosphorylated ERK) post-treatment .

Comparative Analysis

Q. How does this compound compare to structurally similar analogs in terms of bioactivity?

Analog Structural Feature Biological Activity Key Difference
This compound Oxadiazole-pyrrole coreAnticancer (IC50_{50} 12.5 µM)4-Fluorophenyl group enhances kinase inhibition
Thienopyrimidine Derivative Thieno[2,3-d]pyrimidineAntiviral (EC50_{50} 5 µM)Lacks pyrrole moiety, reducing cytotoxicity
Oxadiazole Compound B Simple oxadiazole ringAntifungal (MIC 16 µg/mL)Absence of acetamide linkage limits cellular uptake

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。